3-Ethoxyacrylonitrile
Overview
Description
3-Ethoxyacrylonitrile is a chemical compound used in various applications. The Heck reaction of 3-ethoxyacrylonitrile with aryl bromides catalyzed by a tetraphosphine/palladium complex has been reported . It has been used in the preparation of (Z)-β-aminoacrylonitrile .
Synthesis Analysis
The synthesis of 3-Ethoxyacrylonitrile involves the reaction of acetonitrile and formic ether under the action of alcohol alkali metal salt to obtain an intermediate compound. This intermediate compound then reacts with diethyl sulfate under the action of a phase transfer catalyst to obtain a target mixture compound, namely a mixture of 3-ethoxyacrylonitrile and 3, 3-diethoxypropionitrile .Molecular Structure Analysis
The molecular formula of 3-Ethoxyacrylonitrile is C5H7NO . Its molecular weight is 97.12 .Chemical Reactions Analysis
The Heck reaction of 3-ethoxyacrylonitrile with aryl bromides catalyzed by a tetraphosphine/palladium complex has been reported .Physical And Chemical Properties Analysis
3-Ethoxyacrylonitrile is a clear yellow liquid . It has a boiling point of 90-91 °C at 19 mm Hg . Its density is 0.944 g/mL at 25 °C . The refractive index is 1.454 at 20°C .Scientific Research Applications
Renewable Production of Acrylonitrile
Acrylonitrile, a key component in plastics and fibers, traditionally derives from petroleum. Innovations in renewable sources like sugars to produce esters such as ethyl 3-hydroxypropanoate have opened pathways for sustainable acrylonitrile production. Karp et al. (2017) highlight a process using titanium dioxide as a catalyst, which efficiently converts ethyl 3-hydroxypropanoate to acrylonitrile, surpassing 90% yields. This method is notable for its safety, avoiding cyanide by-products and achieving higher yields than traditional processes (Karp et al., 2017).
Bio-based Chemical Production
3-Hydroxypropionic acid, a valuable platform chemical, serves as a precursor for compounds like acrylonitrile. Vidra and Németh (2017) discuss its microbial production from substrates like glucose or glycerol. They emphasize the importance of metabolic engineering in enhancing yield, productivity, and efficiency, which is crucial for commercial production (Vidra & Németh, 2017).
Vacuum-Ultraviolet Absorption of Related Compounds
Röder et al. (2020) investigated the absorption spectrum of 3-methoxyacrylonitrile, a compound structurally similar to 3-ethoxyacrylonitrile. Their study using synchrotron-based Fourier-transform spectrometry offers insights into the electronic transitions and absorption characteristics of such compounds, which can inform applications in materials science (Röder et al., 2020).
Polymerization and Material Science
Kishi et al. (2000) explored the acetalization of alkenes like acrylonitrile using palladium catalysts. Their findings demonstrate efficient pathways to form compounds like ethyl 3,3-diethoxypropionate, highlighting potential applications in polymer and materials chemistry (Kishi, Sakaguchi, & Ishii, 2000).
Energy Storage and Electrochemistry
Sulfur/polyacrylonitrile composites, as studied by Wei et al. (2015), offer promising avenues for developing high-energy, rechargeable lithium-sulfur cells. Their research on sulfur entrapped in polyacrylonitrile shows potential in eliminating polysulfide dissolution, enhancing energy storage applications (Wei et al., 2015).
Environmental Applications
Xia, Lu, and Xu (2015) utilized polyacrylonitrile-based carbon fiber for hydrogen peroxide generation and phenol degradation in electro-Fenton systems. Their work contributes to environmental remediation, showcasing efficient degradation of pollutants using novel materials (Xia, Lu, & Xu, 2015).
Safety And Hazards
3-Ethoxyacrylonitrile is classified as a combustible liquid and is flammable . It may cause respiratory irritation, is toxic if inhaled, causes serious eye irritation, causes skin irritation, is harmful in contact with skin, and is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
(E)-3-ethoxyprop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-2-7-5-3-4-6/h3,5H,2H2,1H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPVIAINOSTNBJ-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306600 | |
Record name | (2E)-3-Ethoxy-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxyacrylonitrile | |
CAS RN |
58243-08-6, 61310-53-0 | |
Record name | (2E)-3-Ethoxy-2-propenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58243-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-3-Ethoxyacrylonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058243086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylonitrile, 3-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061310530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3-Ethoxy-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxyacrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-3-ethoxyacrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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